
1-(3-Bromopropyl)-3-chloro-5-fluorobenzene
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Overview
Description
1-(3-Bromopropyl)-3-chloro-5-fluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a bromopropyl chain, chlorine, and fluorine.
- Molecular formula: Likely $ \text{C}9\text{H}9\text{BrClF} $ (inferred from substituents).
- Molecular weight: Estimated ~251.5 g/mol (based on similar compounds like 1-bromo-3-chloro-5-fluorobenzene, $ \text{C}6\text{H}3\text{BrClF} $, MW 209.45 ).
- Key features: The bromopropyl chain introduces steric bulk and lipophilicity, while chlorine and fluorine influence electronic properties.
Preparation Methods
Preparation Methods Analysis
General Strategy for Alkyl Bromide Formation on Aromatic Rings
The preparation of 1-(3-bromopropyl)-3-chloro-5-fluorobenzene typically involves the introduction of a bromopropyl side chain onto a suitably substituted benzene derivative. A common approach is the bromination of a corresponding alcohol or tosylate precursor under controlled conditions.
A representative method for synthesizing alkyl bromides, including 3-bromopropyl derivatives, involves the reaction of an alcohol precursor with bromine sources in the presence of triphenylphosphine and imidazole in anhydrous dichloromethane at low temperature (0 °C), followed by purification via flash chromatography on silica gel.
Parameter | Details |
---|---|
Atmosphere | Nitrogen (inert) |
Solvent | Anhydrous dichloromethane (DCM) |
Temperature | 0 °C initially, then room temperature |
Reagents | Triphenylphosphine (1.3 equiv), imidazole (1.3 equiv), bromine (Br2) |
Reaction Time | 1 hour at 0 °C, then 12 hours at room temperature |
Workup | Quench with saturated aqueous sodium bicarbonate, extraction with DCM, concentration under reduced pressure |
Purification | Flash chromatography over silica gel |
This procedure was successfully applied to prepare various alkyl bromides, including 1-(2-bromoethyl)-3,5-difluorobenzene, which is structurally related to the target compound.
Synthesis of 3-Bromopropyl Side Chain via Tosylate Intermediate
A detailed synthetic route to 3-bromopropyl derivatives involves a three-step process:
Reduction of the corresponding aldehyde to the alcohol:
For example, 3-phenylpropanal is reduced using lithium aluminum deuteride (LiAlD4) in tetrahydrofuran (THF) at 0 °C to room temperature to yield 3-phenylpropan-1-ol or its isotopically labeled analogs.Tosylation of the alcohol:
The alcohol is converted to the corresponding tosylate by reaction with p-toluenesulfonyl chloride (TsCl) in dichloromethane, in the presence of triethylamine and 4-dimethylaminopyridine (DMAP) as catalysts, at room temperature for 12 hours.Nucleophilic substitution to introduce bromine:
The tosylate is then reacted with tetrabutylammonium bromide (TBAB) in acetone at 40 °C for 2 hours to afford the alkyl bromide.
Comparative Table of Preparation Methods
Summary and Recommendations
- The most direct approach to prepare this compound involves the synthesis of the 3-bromopropyl side chain via tosylate intermediates derived from the corresponding alcohol precursor, followed by nucleophilic substitution with bromide ions under mild conditions.
- The aromatic substitution pattern (3-chloro-5-fluoro) is best introduced through selective halogenation or by starting from appropriately substituted benzene derivatives.
- Purification by flash chromatography and recrystallization ensures high purity of the final compound.
- The use of triphenylphosphine/imidazole/Br2 systems in anhydrous solvents offers an efficient and scalable method for alkyl bromide formation.
- For industrial or large-scale preparation, diazonium salt chemistry and halogenation with bromochlorohydantoin offer operational advantages and improved yields for the aromatic ring substitution steps.
Chemical Reactions Analysis
1-(3-Bromopropyl)-3-chloro-5-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. Common reagents include sodium hydroxide or potassium hydroxide, leading to the formation of alcohols or ethers.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced using appropriate reagents, leading to the formation of different functional groups such as alcohols, aldehydes, or ketones.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Scientific Research Applications of 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene
This compound is a chemical compound with diverse applications in scientific research, primarily due to its unique chemical structure and reactivity. It is an organic compound classified as an aryl halide, with a molecular formula of C6H3BrClF. The compound features a bromopropyl group attached to the benzene ring, along with chlorine and fluorine substituents at the 3 and 5 positions, respectively.
Chemistry
This compound serves as a crucial intermediate in synthesizing complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis. The bromine atom’s ability to be displaced by nucleophiles allows for the formation of new chemical bonds, which is exploited in various synthetic applications to create complex molecules.
Biology
Due to its ability to modify biological molecules, this compound can be used in studying biochemical pathways and interactions. Compounds with similar halogenated structures often interact with enzymes or receptors, potentially leading to varying biological responses.
Industry
This compound is used in producing specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene exerts its effects involves its electrophilic nature. The bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to create complex molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Analysis
The compound’s reactivity and physical properties are influenced by:
- Halogen substituents : Fluorine (electron-withdrawing) and chlorine (moderately electron-withdrawing) direct electrophilic substitution patterns.
Table 1: Key Properties of Similar Compounds
Physical and Chemical Properties
- Density : The bromopropyl chain in the target compound likely reduces density compared to 1-bromo-3-chloro-5-fluorobenzene (1.72 g/cm³) due to increased molecular volume .
- Boiling/Melting Points : Alkyl chains (e.g., bromopropyl) typically lower melting points but elevate boiling points due to stronger van der Waals forces. For example, 3-bromo-5-chlorotoluene (MW 205.48) has a lower boiling point than the target compound .
- Solubility : Increased lipophilicity from the bromopropyl chain may enhance solubility in organic solvents compared to analogs with shorter substituents.
Biological Activity
1-(3-Bromopropyl)-3-chloro-5-fluorobenzene is an organic compound classified as an aryl halide, with the molecular formula C6H3BrClF and a molecular weight of approximately 209.44 g/mol. This compound features a bromopropyl group attached to a benzene ring, along with chlorine and fluorine substituents at the 3 and 5 positions, respectively. Understanding its biological activity is essential for its potential applications in pharmaceuticals and synthetic chemistry.
The compound appears as a colorless to light yellow liquid with a boiling point of 72°C at 5 mmHg. The presence of halogens makes it reactive, particularly in nucleophilic substitution reactions, where the bromine atom can be displaced by nucleophiles, facilitating the formation of various derivatives. Additionally, it can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the aromatic ring.
Antimicrobial Activity
A study involving structurally similar compounds demonstrated that halogenated derivatives exhibit varying degrees of antimicrobial activity. For example, certain analogues showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as ≤0.25 µg/mL . Although direct data on the compound's antimicrobial effects are scarce, its structural similarities suggest potential activity against similar pathogens.
Structure-Activity Relationship (SAR)
The biological activity of aryl halides is often influenced by their electronic properties and steric factors. The following table summarizes some related compounds and their unique characteristics:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
1-Bromo-4-chloro-2-fluorobenzene | Bromine at position 1, chlorine at position 4 | Different substitution pattern affects reactivity |
2-Bromo-4-chloro-6-fluorobenzene | Bromine at position 2, chlorine at position 4 | Distinct biological activity potential |
1-Bromo-2-chloro-4-fluorobenzene | Bromine at position 1, chlorine at position 2 | Varying electronic effects on the benzene ring |
3-Bromo-5-chlorofluorobenzene | Bromine at position 3, chlorine at position 5 | Similar halogen pattern but different reactivity |
These compounds illustrate how variations in halogen positioning can significantly influence biological activity and chemical reactivity.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 1-(3-Bromopropyl)-3-chloro-5-fluorobenzene, and how do reaction conditions affect yield and purity?
- Answer : Synthesis typically involves multi-step reactions starting from halogenated benzene derivatives. For example:
- Step 1 : Introduction of the chloro and fluoro groups via electrophilic aromatic substitution (EAS) using directing groups (e.g., nitro) to control regioselectivity .
- Step 2 : Alkylation with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃) to attach the bromopropyl chain. Phase-transfer catalysts may enhance reaction efficiency .
- Critical Factors : Temperature (reflux vs. ambient), solvent polarity (THF vs. DMF), and stoichiometry of alkylating agents significantly impact yield (reported 60–85%) and purity (>95% via HPLC) .
Q. How is the compound characterized to confirm its structure and purity in academic research?
- Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine’s deshielding effect at ~-110 ppm in ¹⁹F NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C₉H₈BrClF).
- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment (>95% typical) .
Q. What role do the halogen substituents (Br, Cl, F) play in the compound’s reactivity and stability?
- Answer :
- Bromine (Br) : The bromopropyl group enhances lipophilicity, facilitating membrane penetration in biological assays. Its leaving-group potential enables nucleophilic substitution (e.g., Suzuki couplings) .
- Chlorine (Cl) : Stabilizes the aromatic ring via electron-withdrawing effects, directing further electrophilic substitutions to meta positions .
- Fluorine (F) : Provides electronic and steric tuning, reducing metabolic degradation in vivo .
Advanced Research Questions
Q. How do steric and electronic effects of the substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Answer :
- Steric Hindrance : The bromopropyl chain at position 1 and chloro group at position 3 create steric bulk, favoring couplings at the less hindered position 5.
- Electronic Effects : Fluorine’s ortho/para-directing nature competes with chlorine’s meta-directing effects, complicating regioselectivity. Computational modeling (DFT) is recommended to predict reactive sites .
- Case Study : Pd-catalyzed couplings with aryl boronic acids show higher yields at position 5 (70–80%) vs. position 3 (<50%) due to steric clashes .
Q. How can researchers resolve contradictions in reported biological activity data for halogenated benzene derivatives?
- Answer : Contradictions often arise from:
- Purity Variability : Impurities (e.g., dehalogenated byproducts) skew bioactivity results. Rigorous HPLC-MS validation is essential .
- Assay Conditions : Differences in solvent (DMSO vs. aqueous buffers) or cell lines affect membrane permeability. Standardize protocols using controls like 1-(3-Chloropropyl)-3-ethoxy-5-fluorobenzene .
- Mechanistic Studies : Use fluorescence polarization or SPR to directly measure binding affinity to targets (e.g., enzymes) rather than indirect activity assays .
Q. What strategies optimize the synthesis of analogs with modified alkyl chain lengths (e.g., bromoethyl vs. bromopropyl derivatives)?
- Answer :
- Chain Length Variation : Replace 1-bromo-3-chloropropane with shorter (1-bromo-2-chloroethane) or longer (1-bromo-4-chlorobutane) alkylating agents.
- Reaction Optimization : Adjust solvent polarity (acetonitrile for shorter chains, DMF for longer chains) to balance solubility and reactivity .
- Yield Trends : Shorter chains (ethyl) yield 60–70% due to faster kinetics; longer chains (butyl) require prolonged reaction times (24–48 hrs) but achieve 75–80% yields .
Q. Methodological Recommendations
- Synthetic Optimization : Use DMF with phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
- Data Validation : Cross-reference NMR shifts with computational predictions (e.g., ACD/Labs) to confirm substituent positions .
- Biological Assays : Pre-screen compounds for solubility in assay buffers to avoid false negatives .
Properties
Molecular Formula |
C9H9BrClF |
---|---|
Molecular Weight |
251.52 g/mol |
IUPAC Name |
1-(3-bromopropyl)-3-chloro-5-fluorobenzene |
InChI |
InChI=1S/C9H9BrClF/c10-3-1-2-7-4-8(11)6-9(12)5-7/h4-6H,1-3H2 |
InChI Key |
UBYQXLSLOXIZTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)CCCBr |
Origin of Product |
United States |
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